molecular formula C8H9N3O3 B2468485 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one CAS No. 384807-16-3

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2468485
CAS No.: 384807-16-3
M. Wt: 195.178
InChI Key: WFXVMWKDTRWTSP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is a compound that features a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-nitro-1H-imidazol-1-yl group. This compound is part of the imidazole family, known for its diverse biological and chemical properties .

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the ethanone backbone.

    Nitration: Incorporation of the nitro group into the imidazole ring.

    Imidazole Formation: Cyclization to form the imidazole ring.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can be compared with other imidazole derivatives, such as:

    Metronidazole: Known for its antimicrobial properties.

    Tinidazole: Used as an antiprotozoal and antibacterial agent.

    Ornidazole: Another antimicrobial agent with a similar imidazole structure.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1-cyclopropyl-2-(4-nitroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXVMWKDTRWTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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